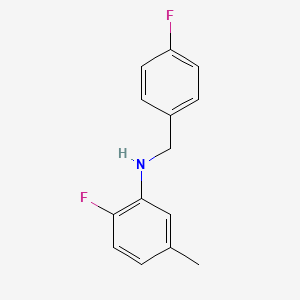

2-Fluoro-N-(4-fluorobenzyl)-5-methylaniline

Description

2-Fluoro-N-(4-fluorobenzyl)-5-methylaniline (CAS: 1040050-77-8) is a fluorinated aromatic amine with the molecular formula C₁₄H₁₃F₂N and a molecular weight of 233.26 g/mol. Its structure features:

- A 2-fluoro-5-methylaniline backbone, where the fluorine atom is at the ortho position and a methyl group at the meta position relative to the amine group.

- A 4-fluorobenzyl substituent attached to the amine, introducing a second fluorine atom at the para position of the benzyl moiety.

This compound is structurally related to intermediates used in pharmaceuticals and agrochemicals, where fluorine substituents enhance metabolic stability and lipophilicity .

Properties

IUPAC Name |

2-fluoro-N-[(4-fluorophenyl)methyl]-5-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2N/c1-10-2-7-13(16)14(8-10)17-9-11-3-5-12(15)6-4-11/h2-8,17H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDGYLMZGXZCIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-(4-fluorobenzyl)-5-methylaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Nitration: The nitration of toluene to produce nitrotoluene.

Reduction: The reduction of nitrotoluene to produce toluidine.

Benzylation: The benzylation of the fluorinated toluidine to produce the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(4-fluorobenzyl)-5-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various amines.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : 2-Fluoro-N-(4-fluorobenzyl)-5-methylaniline

- Molecular Formula : C13H12F2N

- Molecular Weight : 235.24 g/mol

The compound features a fluorinated aniline structure, which enhances its reactivity and potential biological activity. The presence of fluorine atoms often influences the pharmacokinetics and pharmacodynamics of organic compounds, making them more lipophilic and improving their ability to penetrate biological membranes.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in various diseases, particularly cancer. Its structural analogs have shown promising results in inhibiting tumor growth through mechanisms such as:

- Enzyme Inhibition : Compounds with similar structures have been found to inhibit specific enzymes involved in cancer cell proliferation, leading to reduced tumor growth rates.

- Receptor Modulation : The ability to interact with biological receptors can influence pathways related to apoptosis and cell survival.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties against a range of pathogens. This suggests potential applications in developing new antibiotics or antifungal agents.

Material Science

The unique properties of fluorinated compounds make them suitable for applications in material science. They can be used in:

- Polymer Chemistry : As monomers or additives to enhance the thermal and chemical stability of polymers.

- Coatings : Due to their hydrophobic nature, they can be utilized in coatings that require water and stain resistance.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of structurally similar compounds. The findings revealed that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells, indicating their potential as targeted cancer therapies.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial activities of related aniline derivatives. The study demonstrated effective inhibition of bacterial growth, suggesting that modifications like fluorination could enhance the efficacy of existing antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(4-fluorobenzyl)-5-methylaniline involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

- Benzyl Fluorine Position: The para-fluorine in the target compound (vs.

- Methyl Group Position : Shifting the methyl from meta (5-methyl) to para (4-methyl) alters steric hindrance, affecting binding in biological systems .

- Simpler Analogs : Compounds like 5-Fluoro-2-methylaniline lack the benzyl group, leading to faster metabolic clearance .

Physicochemical Properties

| Property | This compound | 2-Fluoro-N-(3-fluorobenzyl)-5-methylaniline | 5-Fluoro-2-methylaniline |

|---|---|---|---|

| LogP (Estimated) | ~3.5 | ~3.4 | ~1.8 |

| Water Solubility | Low (<1 mg/L) | Low (<1 mg/L) | Moderate (~50 mg/L) |

| Metabolic Stability | High (resists defluorination) | Moderate | Low |

Notes:

- The benzyl group in the target compound significantly increases hydrophobicity (LogP) compared to non-benzylated analogs.

- Fluorine at para on benzyl (target) confers greater resistance to cytochrome P450-mediated defluorination than meta-fluorinated analogs .

Pharmacological and Toxicological Profiles

- Metabolism : The 4-fluorobenzyl group in the target compound resists defluorination, unlike 5-F-PB-22, which loses fluorine via CYP450 . N-demethylation and hydroxylation are likely primary pathways, similar to 4-fluoro-N-methylaniline .

- Toxicity : Fluorinated benzylamines generally exhibit low acute toxicity but may form reactive metabolites upon N-hydroxylation .

Biological Activity

Overview

2-Fluoro-N-(4-fluorobenzyl)-5-methylaniline is a fluorinated aromatic amine that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features two fluorine atoms and a methyl group, which are believed to enhance its biological interactions and therapeutic potential.

- CAS Number : 1040050-77-8

- Molecular Formula : C11H11F2N

- Molecular Weight : 201.21 g/mol

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The presence of fluorine atoms in the structure can enhance the lipophilicity and membrane permeability of the compound, potentially leading to increased efficacy against bacterial strains. Studies have shown that fluorinated compounds often demonstrate improved activity against resistant bacterial strains compared to their non-fluorinated counterparts.

Anticancer Activity

The compound is under investigation for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines. The mechanism of action is thought to involve the modulation of specific signaling pathways associated with tumor growth and survival. For instance, compounds with similar structures have been shown to interact with topoisomerases, enzymes critical for DNA replication and repair, leading to enhanced cytotoxic effects in cancer cells .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular metabolism and proliferation, such as topoisomerases.

- Receptor Interaction : It may bind to specific receptors, altering their activity and leading to downstream effects on cell signaling pathways.

- Oxidative Stress Induction : Some studies suggest that fluorinated compounds can induce oxidative stress in cancer cells, promoting apoptosis .

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits IC50 values in micromolar concentrations against various cancer cell lines, indicating its potential as an anticancer agent .

- Animal Models : Animal studies are ongoing to evaluate the pharmacokinetics and therapeutic efficacy of the compound in vivo. These studies aim to establish dosage regimens and assess the safety profile before advancing to human clinical trials.

Comparative Analysis

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | Moderate | Promising |

| 2-Fluoro-N-(4-fluorobenzyl)-4-nitrobenzamide | Similar | High | Moderate |

| 2-Fluoro-N-(4-fluorobenzyl)benzamide | Similar | Low | Low |

Q & A

Q. What are the recommended synthetic routes for preparing 2-Fluoro-N-(4-fluorobenzyl)-5-methylaniline with high purity?

- Methodological Answer : The synthesis typically involves a nucleophilic substitution or condensation reaction between a fluorinated benzyl halide (e.g., 4-fluorobenzyl chloride) and a substituted aniline precursor. For example, reacting 2-fluoro-5-methylaniline with 4-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to remove unreacted starting materials. Evidence from structurally similar compounds (e.g., 2-(difluoromethoxy)-5-methylaniline) suggests that controlling stoichiometry and reaction time minimizes byproducts like dehalogenated derivatives .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Fluorine atoms induce splitting patterns; use high-resolution NMR (≥400 MHz) to resolve complex coupling. For example, the benzyl -CH₂- group shows distinct splitting due to coupling with adjacent fluorine atoms.

- IR Spectroscopy : Key peaks include N-H stretches (~3400 cm⁻¹, amine) and C-F stretches (1100–1250 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ expected at m/z 262.11). Comparative studies on fluoroaniline isomers highlight the importance of isotopic patterns for distinguishing fluorine-containing fragments .

Q. What solvent systems are compatible with this compound for crystallization or chromatographic purification?

- Methodological Answer : Solubility screening ( ) indicates compatibility with methanol, ethyl acetate, and dichloromethane. For crystallization, a 1:3 mixture of DCM/hexane is effective. Avoid protic solvents like water, which may induce hydrolysis. For flash chromatography, a silica gel column with a gradient of 10–30% ethyl acetate in hexane achieves optimal separation of fluorinated byproducts .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of fluorine activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attacks. For Suzuki-Miyaura coupling, the 4-fluorobenzyl group directs coupling to the 5-methylaniline moiety. Computational studies (e.g., DFT on fluoroaniline isomers) predict regioselectivity based on Fukui indices, with the fluorine atom at position 2 stabilizing transition states via resonance effects .

Q. What strategies mitigate side reactions (e.g., dehalogenation or oxidation) during functionalization?

- Methodological Answer :

- Dehalogenation : Use palladium catalysts with bulky ligands (e.g., XPhos) to suppress β-hydride elimination.

- Amine Oxidation : Perform reactions under inert atmosphere (N₂/Ar) and add antioxidants like BHT (butylated hydroxytoluene). Evidence from nitrobenzamide synthesis shows that controlled temperature (<50°C) and low equivalents of oxidizing agents (e.g., mCPBA) minimize over-oxidation .

Q. How can computational chemistry predict intermolecular interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations can model binding to enzymes like cytochrome P450. The fluorobenzyl group’s hydrophobicity enhances binding to hydrophobic pockets, while the amine forms hydrogen bonds. Studies on 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine demonstrate that fluorine’s van der Waals radius and electronegativity critically influence binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.